

In Vitro Functional Assays for Ociperlimab: A Technical Guide

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Compound of Interest

Compound Name: *Ocipumaltib*

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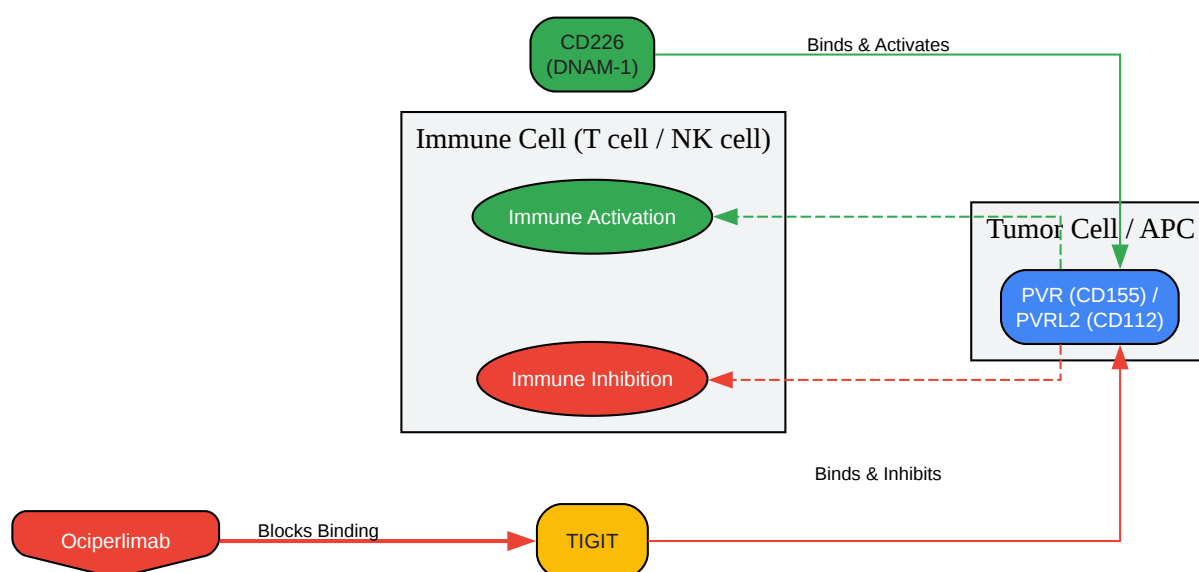
Introduction

Ociperlimab (formerly BGB-A1217) is a humanized IgG1 monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells.[1][2] TIGIT plays a crucial role in suppressing immune responses by interacting with its ligands, primarily the poliovirus receptor (PVR/CD155) and PVR-like 2 (PVRL2/CD112), which are often expressed on tumor cells.[3][4] Ociperlimab is designed to block this interaction, thereby restoring and enhancing anti-tumor immunity.[3][4] A key feature of Ociperlimab is its intact Fc region, which enables effector functions such as antibody-dependent cell-mediated cytotoxicity (ADCC), contributing to its therapeutic potential.[1][4] This technical guide provides an in-depth overview of the core in vitro functional assays used to characterize the bioactivity of Ociperlimab.

TIGIT Signaling Pathway and Ociperlimab's Mechanism of Action

The TIGIT signaling pathway is a critical negative regulator of the anti-tumor immune response. TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to PVR and PVRL2 on antigen-presenting cells and tumor cells.[3] TIGIT's binding to its ligands leads to inhibitory signals that dampen T cell and NK cell activation and proliferation.[2] Ociperlimab's

primary mechanism of action is the high-affinity binding to TIGIT, which sterically hinders the interaction with PVR and PVRL2.[4] This blockade prevents the downstream inhibitory signaling and allows for the unopposed co-stimulatory signaling through CD226, leading to enhanced immune cell activation.[3] Furthermore, the Fc-competent nature of Ociperlimab allows for the engagement of Fcγ receptors on effector cells like NK cells, leading to the depletion of TIGIT-expressing cells, particularly Tregs, through ADCC.[4]



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Caption: Ociperlimab blocks the inhibitory TIGIT-PVR/PVRL2 interaction.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro functional assays for Ociperlimab.

Assay Type	Target	Cell Line/System	Key Parameter	Value	Reference
Binding Affinity	Human TIGIT	Surface Plasmon Resonance (SPR)	Dissociation Constant (KD)	0.135 nM	[4]
Cell Binding	Human TIGIT	BW5147.3/TIGIT cells	Half-maximal effective concentration (EC50)	0.54 nM	[4]
Ligand Competition	TIGIT-PVR interaction	HEK293/PVR cells	Half-maximal inhibitory concentration (IC50)	4.53 nM	[4]
Ligand Competition	TIGIT-PVRL2 interaction	HEK293/PVR L2 cells	Half-maximal inhibitory concentration (IC50)	1.69 nM	[4]

Experimental Protocols

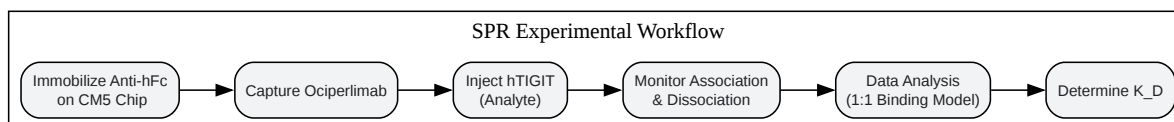
TIGIT Binding Affinity by Surface Plasmon Resonance (SPR)

This assay quantifies the binding kinetics of Ociperlimab to its target, human TIGIT.

Methodology:

- Immobilization:
 - An anti-human Fc antibody is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

- Ociperlimab (or a control human IgG) is captured on the sensor surface by flowing it over the chip.
- Kinetic Analysis:
 - A series of dilutions of recombinant human TIGIT protein (e.g., 0.078 nM to 20 nM) in a suitable running buffer (e.g., HBS-EP+) are injected sequentially over the captured Ociperlimab surface.
 - The association (k_{on}) and dissociation (k_{off}) rates are monitored in real-time.
- Data Analysis:
 - The sensorgrams are fitted to a 1:1 Langmuir binding model to determine the k_{on} and k_{off} rates.
 - The equilibrium dissociation constant (KD) is calculated as k_{off}/k_{on} .



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Caption: Workflow for determining Ociperlimab binding affinity using SPR.

Cell-Based TIGIT Binding and Ligand Competition Assays

These flow cytometry-based assays confirm the binding of Ociperlimab to cell-surface TIGIT and its ability to block the interaction with PVR and PVRL2.

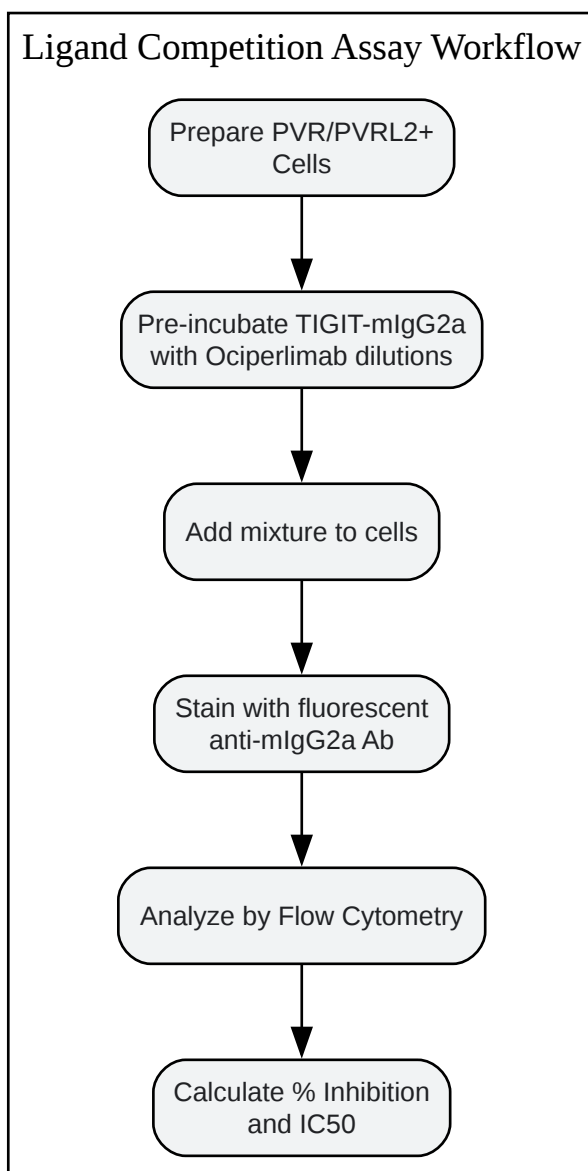
Methodology:

A. TIGIT Binding Assay:

- Cell Preparation: TIGIT-overexpressing cells (e.g., BW5147.3/TIGIT) are harvested and washed.
- Staining:
 - Cells are incubated with serial dilutions of Ociperlimab or a human IgG isotype control.
 - Following incubation, cells are washed and stained with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG).
- Flow Cytometry: The geometric mean fluorescence intensity (gMFI) is measured using a flow cytometer.
- Data Analysis: The gMFI is plotted against the antibody concentration, and the EC50 is determined using a non-linear regression model.

B. Ligand Competition Assay:

- Cell Preparation: PVR- or PVRL2-expressing cells (e.g., HEK293/PVR or HEK293/PVRL2) are prepared.
- Competition Reaction:
 - A fixed concentration of TIGIT-mIgG2a fusion protein is pre-incubated with serial dilutions of Ociperlimab or a control antibody.
 - The mixture is then added to the PVR/PVRL2-expressing cells.
- Staining and Flow Cytometry: The binding of the TIGIT-mIgG2a fusion protein to the cells is detected using a fluorescently labeled anti-mouse IgG2a secondary antibody and analyzed by flow cytometry.
- Data Analysis: The percentage of inhibition of TIGIT binding is calculated for each Ociperlimab concentration, and the IC50 value is determined.



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Caption: Workflow for the TIGIT-PVR/PVRL2 ligand competition assay.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay evaluates the ability of Ociperlimab to induce the killing of TIGIT-expressing target cells, particularly Tregs, by effector cells like NK cells.

Methodology:

- Cell Preparation:
 - Target Cells: TIGIT-expressing cells, such as primary Tregs isolated from peripheral blood mononuclear cells (PBMCs) of cancer patients.
 - Effector Cells: NK cells isolated from healthy donor PBMCs.
- Co-culture:
 - Target cells are co-cultured with effector cells at a specific effector-to-target (E:T) ratio (e.g., 1:1).
 - Serial dilutions of Ociperlimab or a control antibody (e.g., an Fc-mutated version) are added to the co-culture.
- Incubation: The co-culture is incubated overnight to allow for cell killing.
- Flow Cytometry Analysis:
 - Cells are harvested and stained with antibodies to identify different T cell subsets (e.g., CD3, CD4, FoxP3 for Tregs).
 - The percentage of remaining live target cells (Tregs) is quantified by flow cytometry.
- Data Analysis: The percentage of specific lysis is calculated for each Ociperlimab concentration, and the EC50 for ADCC is determined.

NK Cell Activation Assay (CD107a Degranulation)

This assay measures the activation of NK cells in response to Ociperlimab engagement with TIGIT-expressing target cells. CD107a is a marker of degranulation, a key process in NK cell-mediated cytotoxicity.

Methodology:

- Cell Preparation:

- Target Cells: A TIGIT-expressing tumor cell line (e.g., SK-BR-3, which also expresses PVR).
- Effector Cells: Purified primary NK cells.
- Co-culture and Staining:
 - NK cells are co-cultured with target cells in the presence of serial dilutions of Ociperlimab.
 - A fluorescently labeled anti-CD107a antibody is added at the beginning of the co-culture.
 - A protein transport inhibitor (e.g., Monensin) is added after the first hour of incubation to allow for the accumulation of CD107a on the cell surface.
- Incubation: The cells are incubated for several hours (e.g., 4-6 hours).
- Flow Cytometry Analysis:
 - Cells are stained with antibodies to identify NK cells (e.g., CD3-, CD56+).
 - The percentage of CD107a-positive NK cells is determined by flow cytometry.
- Data Analysis: The percentage of CD107a+ NK cells is plotted against the Ociperlimab concentration to assess dose-dependent activation.

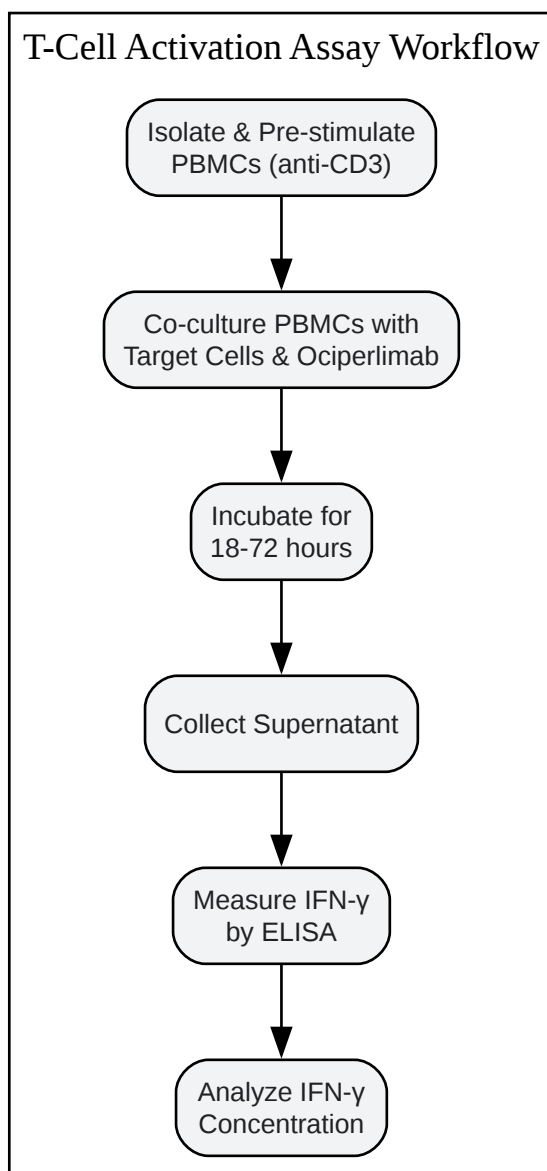
T-cell Activation Assay (IFN- γ Secretion)

This assay assesses the ability of Ociperlimab to enhance T-cell effector function, often in combination with other immune stimuli.

Methodology:

- Cell Preparation:
 - Primary human PBMCs are isolated from healthy donors.
 - The PBMCs are pre-stimulated with a sub-optimal concentration of a T-cell activator (e.g., anti-CD3 antibody, OKT3) for a few days to induce TIGIT expression.

- Co-culture:
 - The pre-stimulated PBMCs are co-cultured with target cells that express TIGIT ligands (e.g., A549 lung cancer cells).
 - Serial dilutions of Ociperlimab, alone or in combination with other checkpoint inhibitors (e.g., an anti-PD-1 antibody), are added to the culture.
- Incubation: The co-culture is incubated for a period to allow for cytokine production (e.g., 18-72 hours).
- Cytokine Measurement: The concentration of IFN- γ in the culture supernatant is quantified using a standard ELISA kit.
- Data Analysis: The amount of IFN- γ produced is plotted against the antibody concentrations to evaluate the enhancement of T-cell activation.



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Caption: Workflow for assessing T-cell activation via IFN- γ secretion.

Conclusion

The in vitro functional assays described in this guide are essential for the characterization of Ociperlimab. These assays collectively demonstrate Ociperlimab's high-affinity binding to TIGIT, its ability to effectively block the interaction with its ligands PVR and PVRL2, and its capacity to potentiate anti-tumor immune responses through both checkpoint blockade and Fc-mediated effector functions. The detailed protocols and data presented herein provide a robust

framework for the preclinical evaluation of Ociperlimab and other anti-TIGIT therapeutic antibodies.

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